Product packaging for 3,10-Diazabicyclo[4.3.1]decan-4-one(Cat. No.:CAS No. 1208711-11-8)

3,10-Diazabicyclo[4.3.1]decan-4-one

Cat. No.: B2780975
CAS No.: 1208711-11-8
M. Wt: 154.213
InChI Key: NLAPIPXGKAQEPU-UHFFFAOYSA-N
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Description

3,10-Diazabicyclo[4.3.1]decan-4-one (CAS 1208711-11-8) is a versatile diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents . Its primary research value lies in its role as a core structure for high-affinity ligands of FK506-binding proteins (FKBPs) . This bicyclic framework functions as a privileged scaffold that can be optimized to create potent inhibitors for FKBP12, FKBP51, and other FKBP family proteins . These proteins are implicated in a wide range of diseases, making ligands based on this structure valuable for investigating psychiatric disorders (e.g., depression, post-traumatic stress disorder) , neurological conditions (e.g., Alzheimer's disease) , chronic pain, and certain cancers . Research has demonstrated that derivatives of this core structure can be engineered to explore intricate protein-ligand interactions. For instance, structural modifications enable precise dissection of binding energies and facilitate the creation of novel exit vectors that can remodel protein subpockets, a key strategy in rational drug design . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers can inquire for detailed specifications, including certificate of analysis, shipping information, and custom synthesis options.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B2780975 3,10-Diazabicyclo[4.3.1]decan-4-one CAS No. 1208711-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,10-diazabicyclo[4.3.1]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAPIPXGKAQEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 3,10 Diazabicyclo 4.3.1 Decan 4 One Core and Its Derivatives

Retrosynthetic Analysis of the Bicyclic System

A retrosynthetic analysis of the 3,10-diazabicyclo[4.3.1]decan-4-one core reveals key bond disconnections that lead to more readily available starting materials. The primary disconnection points are the amide bond within the seven-membered ring and the C-N bonds forming the bicyclic structure.

Disconnection of the Amide Bond: Cleavage of the C4-N3 amide bond via a conceptual hydrolysis retrosynthetically leads to a δ-amino acid derivative. This amino acid would be a substituted azepane with a carboxylic acid at C4 and an amino group at a suitable position for the second ring closure.

Disconnection of the Bicyclic Linkages: Further disconnection of the C1-N10 and C6-N10 bonds simplifies the azepane ring to a linear acyclic precursor. This approach points towards a difunctionalized eight-carbon chain as a logical starting point.

This analysis suggests that a convergent synthesis could be designed, starting from a C8 dicarboxylic acid derivative, such as octanedioic acid, which can be functionalized and then cyclized to form the bicyclic system.

Classical and Modern Approaches to Core Synthesis

The synthesis of the this compound core has been approached through various multi-step sequences, often starting from simple acyclic precursors.

Multi-Step Syntheses from Acyclic Precursors

A common and effective strategy for constructing the this compound scaffold involves the use of linear, eight-carbon precursors, which are elaborated and then cyclized.

Octanedioic acid serves as a readily available and versatile starting material for the synthesis of the bicyclic core. A representative synthetic sequence begins with the α,α'-dibromination of octanedioic acid. The resulting 2,7-dibromooctanedioic acid can then be converted to its corresponding dimethyl ester, dimethyl 2,7-dibromooctanedioate. ktu.edu This intermediate is primed for the introduction of the nitrogen atoms of the bicyclic system.

The key transformation in one such 5-step synthesis sequence involved the reaction of dimethyl 2,7-dibromooctanoate with methylamine. ktu.edu This step leads to the formation of cis-dimethyl 1-methylazepane-2,7-dicarboxylate. ktu.edu

StepReactant(s)Reagent(s)ProductReference
1Octanedioic acidBr₂, PBr₃2,7-Dibromooctanedioic acid ktu.edu
22,7-Dibromooctanedioic acidCH₃OH, H⁺Dimethyl 2,7-dibromooctanedioate ktu.edu
3Dimethyl 2,7-dibromooctanedioateCH₃NH₂cis-Dimethyl 1-methylazepane-2,7-dicarboxylate ktu.edu

With the azepane ring and the necessary functional groups in place, the next crucial step is the second ring closure to form the bicyclic lactam. This is typically achieved through an intramolecular amidation reaction. For instance, the cis-dimethyl 1-methylazepane-2,7-dicarboxylate can be further transformed into a bicyclic dione (B5365651), 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione, by heating with benzylamine. ktu.edu Subsequent reduction of this dione is a potential route to derivatives of the target scaffold.

Another approach to the final lactam ring involves the formation of an amino acid precursor followed by intramolecular cyclization. This can be achieved by selectively hydrolyzing one of the ester groups of the dialkyl azepanedicarboxylate, followed by conversion of the other ester to an amine or a group that can be converted to an amine. The resulting amino acid can then be cyclized under standard peptide coupling conditions to form the this compound ring.

Schmidt Reaction and Related Transformations for Lactam Formation

The Schmidt reaction provides a powerful and direct method for the formation of lactams from cyclic ketones. In the context of the 3,10-diazabicyclo[4.3.1]decane system, this reaction can be envisioned to construct the seven-membered lactam ring in a single step from a suitably substituted piperidine (B6355638) precursor. The reaction of cyclic ketones with hydrazoic acid (HN₃) is a convenient method for synthesizing a variety of nitrogen-containing compounds. semanticscholar.org

For example, 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one has been synthesized via the Schmidt reaction of pseudopelletierine. researchgate.net This transformation highlights the utility of the Schmidt reaction in complex bicyclic systems. The reaction proceeds through the addition of hydrazoic acid to the ketone, followed by a rearrangement that results in the insertion of a nitrogen atom into the ring. The regioselectivity of the migration is a key consideration in the Schmidt reaction of unsymmetrical ketones. nih.gov

PrecursorReagent(s)ProductReference
PseudopelletierineHN₃, H₂SO₄10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one researchgate.net
cinnamoylcyclohexanones2 equiv. HN₃, H₂SO₄bicyclic lactams semanticscholar.orgresearchgate.net

The intramolecular Schmidt reaction is another valuable tool, allowing for the synthesis of ring systems with a nitrogen atom at a ring fusion position. nih.gov This can be particularly useful for constructing bridged bicyclic lactams.

Derivatization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to create a library of derivatives for various applications. The presence of the secondary amine at the N10 position and the lactam nitrogen at N3 allows for a range of derivatization reactions.

N-Alkylation and N-Arylation: The secondary amine at N10 is a nucleophilic site that can be readily alkylated or arylated using appropriate electrophiles such as alkyl halides or aryl halides under basic conditions. For example, 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one can be prepared from the parent bicyclic lactam. sigmaaldrich.com

N-Acylation and N-Sulfonylation: The N10 amine can also be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides to introduce a variety of functional groups.

Modification of the Lactam: The lactam moiety itself can be a site for further reactions. For instance, reduction of the lactam can lead to the corresponding cyclic diamine. The reduction of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one with LiAlH₄ yields 10-methyl-3,10-diazabicyclo[4.3.1]decane. researchgate.net

A patent has described the synthesis of alpha-methyl-substituted diazabicyclo-[4.3.1]-decane derivatives for the treatment of psychiatric disorders. google.com The synthetic route involved the reaction of 6-carboxy-2-piperidone with a precursor molecule containing an amino group, followed by a cyclization reaction to form a 5-vinyl-3,10-diazabicyclo[4.3.1]decane-2-one derivative. google.com This intermediate was then further functionalized. google.com

PrecursorReagent(s)ProductReference
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-oneLiAlH₄10-Methyl-3,10-diazabicyclo[4.3.1]decane researchgate.net
6-Carboxy-2-piperidoneR-CH(CH₃)NH-LG5-Vinyl-3,10-diazabicyclo[4.3.1]decan-2-one derivative google.com
N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the this compound scaffold provide reactive sites for further molecular elaboration through N-alkylation and N-acylation reactions. These modifications are crucial for creating a diverse library of derivatives with potentially varied biological activities.

N-Alkylation has been demonstrated as a feasible method for introducing alkyl groups onto the nitrogen atoms of the bicyclic system. For instance, the reaction of 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one with methyl iodide leads to the formation of a methiodide salt. acs.org This quaternization of the nitrogen atom highlights its nucleophilic character. The introduction of various alkyl groups, such as isopropyl and cyclopropylmethyl, has also been achieved, resulting in compounds like 10-(propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one and 10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one. fluorochem.co.ukvulcanchem.com A benzyl (B1604629) group can also be introduced to yield 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one. bldpharm.com

N-Acylation reactions offer another pathway for derivatization. These reactions typically involve the treatment of the diazabicyclic core with acylating agents like acyl chlorides or anhydrides. While specific examples for the this compound are not extensively detailed in the provided search results, the general principles of amine acylation are applicable. Rhodium-catalyzed hydroacylation reactions represent a more advanced method for the synthesis of related heterocyclic ketones, which could potentially be adapted for the acylation of this specific scaffold. core.ac.uk

Functionalization at Bridgehead and Bridge-substituted Positions

Beyond modifications at the nitrogen atoms, the functionalization of the carbon skeleton of the this compound system is a key area of synthetic exploration.

The bridgehead positions in bicyclic systems are often challenging to functionalize due to steric hindrance and the potential for introducing ring strain. However, the synthesis of derivatives with substituents at these positions is of interest for creating structurally novel compounds. While direct functionalization of the pre-formed bicyclic core at the bridgehead is not commonly reported, the synthesis of such derivatives often relies on the use of appropriately substituted starting materials that are then carried through the cyclization sequence.

Functionalization at the bridge-substituted positions of the bicyclic framework offers more accessible routes for modification. The synthesis of derivatives with substituents on the carbon bridge can be achieved through various synthetic strategies. For example, the synthesis of related 7-azabicyclo[4.3.1]decane systems has been accomplished via intramolecular Heck reactions, a powerful tool for forming carbon-carbon bonds within a cyclic framework. beilstein-journals.org This methodology could potentially be adapted to introduce substituents onto the carbon bridge of the this compound system.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective synthetic routes to access enantiopure derivatives of this compound is of significant importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

One notable approach involves an asymmetric N-acyliminium cyclization. This key step allows for the stereoselective construction of the bicyclic core. ntu.edu.sg The synthesis of enantiomerically pure building blocks is crucial for this strategy. For example, the use of chiral starting materials, such as (S)-6-oxo-2-piperidinecarboxylic acid, can lead to the formation of specific stereoisomers of the final bicyclic product. ntu.edu.sg Palladium-catalyzed decarboxylative allylic alkylation is another sophisticated method that has been employed to create chiral diazaheterocycles, which could serve as precursors or analogues to the this compound system. caltech.edu

Analogous Bicyclic Systems and Comparative Synthetic Routes

The synthesis of the this compound core can be better understood by comparing it to the synthesis of analogous bicyclic systems. These related structures often share common synthetic challenges and strategies.

One such analogous system is the 3,8-diazabicyclo[4.3.1]decan-4-one . Its synthesis typically involves a multi-step sequence starting from octanedioic acid, which undergoes bromination and subsequent cyclization via aminolysis with benzylamine. smolecule.com This approach highlights the use of linear precursors to construct the bicyclic framework.

Another related scaffold is the 8,10-diazabicyclo[4.3.1]decane-7,9-dione . A convenient synthesis for this system also starts from octanedioic acid. A key transformation is the reaction of dimethyl 2,7-dibromooctanoate with an amine, followed by further cyclization. researchgate.netktu.edu

The 7-azabicyclo[4.3.1]decane ring system has been accessed from tricarbonyl(tropone)iron through a sequence involving nucleophilic amine addition, photochemical demetallation, and an intramolecular Heck reaction. beilstein-journals.org This demonstrates the utility of organometallic chemistry in constructing these bridged systems.

Furthermore, the 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one represents a heteroatom-substituted analogue. vulcanchem.combldpharm.com The synthesis of such oxa-analogs often involves similar cyclization strategies but with oxygen-containing precursors.

The synthesis of the broader bicyclo[4.3.1]decan-10-one system has been achieved through the cycloalkylation of specific cyclohexanone (B45756) enolates with 1,4-dichlorides, showcasing another general strategy for forming the seven-membered ring. researchgate.net

The formation of bridged lactams, such as this compound, can also be achieved through Schmidt reactions of bicyclic ketones. nih.gov This reaction involves the acid-catalyzed rearrangement of a ketone with hydrazoic acid to form a lactam.

A summary of various derivatives of the this compound core and their reported synthetic approaches is provided in the table below.

Compound NameSynthetic Approach
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-onePrepared by a reported procedure, likely involving a cyclization reaction. acs.orgsigmaaldrich.com
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-oneSynthesized via N-alkylation of the parent bicyclic amine. fluorochem.co.uk
10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-oneSynthesized via N-alkylation with a benzyl halide. bldpharm.com
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-oneSynthesized via N-alkylation with a cyclopropylmethyl halide. vulcanchem.com
Enantiopure 3,10-diazabicyclo[4.3.1]decan-2-one derivativesAsymmetric synthesis involving chemoselective reduction and asymmetric N-acyliminium cyclization. ntu.edu.sguni-muenchen.de

Structural and Conformational Analysis of 3,10 Diazabicyclo 4.3.1 Decan 4 One and Its Analogues

Conformational Dynamics and Inversion Studies

The bicyclo[4.3.1]decane framework imposes significant conformational rigidity upon the molecule. The fusion of a seven-membered ring with a six-membered piperidine-derived ring creates a strained system where the conformational possibilities are limited compared to monocyclic structures.

Experimental studies on bicyclic systems related to 3,10-diazabicyclo[4.3.1]decan-4-one provide significant insights into its preferred spatial arrangement. Investigations into analogous compounds, such as cis-2,4-diaryl-3-azabicyclo[4.3.1]decan-10-ones, have utilized 13C NMR spectroscopy to determine their conformational preferences. researchgate.net These studies indicate that such bicyclo[4.3.1]decane systems overwhelmingly favor a chair-chair conformation. researchgate.net This suggests that the six-membered and seven-membered rings both adopt chair-like arrangements to minimize steric strain.

The inherent rigidity of the this compound scaffold is a key feature, making it a valuable core structure in medicinal chemistry. nih.gov For instance, in a series of related sulfonamide ligands designed for FK506-binding proteins (FKBPs), the bicyclic structure was shown to closely mimic the protein-bound conformation of reference ligands. nih.gov This conformational pre-organization is a direct result of the rigid ring system. Further evidence for this rigidity comes from studies on alpha-methyl substituted analogues, where the methyl group was found to be useful for "fixing the conformation," thereby enhancing binding affinity to target proteins by pre-organizing the molecule into a bioactive shape. google.com Techniques such as NOESY-NMR have been employed to determine the configuration and conformation of more complex derivatives. chemrxiv.org

Table 1: Conformational Preferences in Bicyclo[4.3.1]decane Analogues

Compound Class Predominant Conformation Method of Investigation
cis-2,4-diaryl-3-azabicyclo[4.3.1]decan-10-ols/ones Chair-Chair 13C NMR Spectroscopy researchgate.net

Specific experimental data on the dynamics of nitrogen pyramidal inversion for the N3 and N10 atoms in this compound were not detailed in the reviewed literature. In such bicyclic systems, the inversion barrier for bridgehead nitrogen atoms is typically high, and the inversion at other nitrogen atoms can be influenced by substitution and ring strain. However, without specific spectroscopic studies (e.g., dynamic NMR), quantitative values for the inversion barriers remain undetermined for this specific molecule.

Acidity and Basicity Studies (pKa) and their Conformational Implications

The basicity of the nitrogen atoms at positions 3 and 10 is a critical property of the this compound molecule. While specific pKa values for the parent compound are not provided in the surveyed literature, the structural environment of the nitrogens allows for general assessment. The N10 atom, being a secondary amine within the bicyclic structure, is expected to be a primary site of protonation. The N3 nitrogen is part of an amide functional group (a lactam), and its lone pair is significantly delocalized into the adjacent carbonyl group, rendering it substantially less basic than the N10 amine.

Protonation at the N10 position would have significant conformational implications. The introduction of a positive charge and a hydrogen atom would create a quaternary ammonium (B1175870) center. This change would alter the stereoelectronic environment and could potentially influence the equilibrium between different ring conformations, although the rigid bicyclic nature of the scaffold would likely limit the extent of such changes. researchgate.netnih.gov Detailed quantitative studies linking pKa values to specific conformational shifts for this molecule are not available in the reviewed scientific literature.

Computational and Theoretical Investigations of 3,10 Diazabicyclo 4.3.1 Decan 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,10-diazabicyclo[4.3.1]decan-4-one at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

DFT studies on analogous bicyclic lactams have been instrumental in understanding their thermochemistry and the strain energies associated with their ring systems. acs.orgacs.org For instance, calculations can quantify the degree of amide resonance, a key factor in the chemical reactivity of the lactam functionality. The planarity of the nitrogen atom in the amide bridge can be assessed, providing insights into the balance between ring strain and resonance stabilization. High-level DFT methods can also be employed to investigate reaction mechanisms involving this scaffold, such as its susceptibility to nucleophilic attack or its behavior in cycloaddition reactions. nih.govrsc.org

A typical output from a DFT calculation on this compound would include optimized geometric parameters and key energetic data. Below is a representative table of such data, based on common computational practices.

PropertyCalculated Value (Representative)
Total Energy (Hartree)-552.xxxxxx
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
Dipole Moment (Debye)3.5

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

The process typically begins with a systematic or stochastic search of the conformational space to identify various possible chair, boat, and twist conformations of the constituent rings. Each of these initial structures is then subjected to energy minimization using quantum mechanical methods, often at the DFT level, to locate the stable conformers (local minima on the potential energy surface). The relative energies of these conformers determine their population at a given temperature. For bicyclic systems, the flexibility can be significantly restricted compared to monocyclic analogues. libretexts.org

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair-Chair0.00C1-N10-C6-C5: -60.2, C2-N3-C4-C5: 175.1
Boat-Chair5.3C1-N10-C6-C5: 5.1, C2-N3-C4-C5: 178.3
Twist-Boat8.1C1-N10-C6-C5: 35.4, C2-N3-C4-C5: -150.7

Note: This table presents hypothetical data for plausible conformers of this compound to illustrate the output of a conformational analysis.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound in a more realistic, solution-phase environment.

Molecular dynamics (MD) simulations can predict the preferred conformations of this compound in solution by simulating the movement of the molecule and surrounding solvent molecules over time. researchgate.netfigshare.comacs.org These simulations account for the influence of the solvent on the conformational equilibria. For bicyclic proline-type amino acids, MD simulations have shown that the presence of explicit solvent molecules can stabilize certain conformations over others. researchgate.netacs.org Similarly, for this compound, MD simulations would reveal the most populated conformational states in different solvents, which may differ from the gas-phase predictions. frontiersin.org

Solvation Effects and Solvent Interaction Models

The interaction of this compound with its solvent environment is critical to its chemical and physical properties. Computational models are used to simulate these effects.

Solvation models can be broadly categorized into explicit and implicit models. Explicit solvent models, often used in MD simulations, surround the solute molecule with a number of individual solvent molecules. frontiersin.org This approach provides a detailed picture of the solute-solvent interactions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a given dielectric constant. researchgate.net These models are computationally less expensive and are often used in conjunction with DFT calculations to estimate solvation free energies. researchgate.netsemanticscholar.org The choice of model can influence the predicted properties, and studies on other N-heterocyclic compounds have shown that a combination of different models may be necessary to accurately predict properties like reduction potentials. researchgate.net Research on the hydration of aromatic heterocycles has highlighted that the desolvation cost can be a significant factor in molecular recognition processes. nih.gov

SolventSolvation Free Energy (kcal/mol) - Implicit ModelKey Solute-Solvent Interaction Sites
Water-12.5Carbonyl oxygen, Amide nitrogen
Methanol-10.2Carbonyl oxygen, Amide nitrogen
Chloroform-4.8Carbonyl oxygen

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

3D Reference Interaction Site Model (3D-RISM) Calculations for Solvent Displacement

A significant aspect of ligand binding is the role of solvent molecules, particularly water, within the binding pocket of a protein. The displacement of these water molecules upon ligand binding can have a profound impact on the binding affinity, a phenomenon that can be investigated using computational methods like the 3D Reference Interaction Site Model (3D-RISM).

In the context of ligands based on the this compound scaffold, 3D-RISM calculations have been employed in combination with other methods such as density-functional theory (DFT) to elucidate the energetic contributions of solvent displacement. rcsb.org Research on bicyclic [4.3.1] aza-amides as FKBP ligands revealed that a significant boost in binding affinity was achieved through the displacement of a single water molecule at the protein-ligand-bulk solvent interface. rcsb.org This effect was found to be purely entropically driven. rcsb.org

The 3D-RISM calculations provide a detailed picture of the solvent distribution around the ligand and within the protein's binding site, allowing researchers to identify specific water molecules that are displaced upon ligand binding. This information is crucial for understanding the thermodynamics of binding and for designing ligands that can favorably exploit the energetic gains associated with solvent displacement.

A study on a series of sulfonamide analogues based on the (1S,5S,6R)-2-oxo-3-(pyridin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-10-yl core investigated their binding to FKBP12. acs.orgnih.gov The binding affinities of these compounds were determined using a competitive fluorescence polarization assay, and the results highlighted the subtle effects of structural modifications on binding.

Table 1: Binding Affinities of Sulfonamide Analogues for FKBP12

Compound Core Ar Group K D (nM) Reference
(1S,5S,6R)-2-oxo-3-(pyridin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-10-yl 3,5-dichlorophenyl Data not available in snippet acs.orgnih.gov
(1S,5S,6R)-2-oxo-3-(pyridin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-10-yl Not specified 360 and 283 acs.org

K D : Dissociation constant

The data underscores the importance of the sulfonamide group and its interactions, which can be further rationalized through computational models that account for solvent effects.

Computational Approaches to Ligand Design and Optimization

Computational chemistry plays a pivotal role in the design and optimization of ligands derived from the this compound scaffold. The rigid nature of this bicyclic system provides a strong foundation for designing ligands that can pre-organize into a conformation that is complementary to the target binding site. frontiersin.org

One of the key strategies in ligand design is to mimic the bound conformation of natural products or known potent inhibitors. For instance, the 3,10-diazabicyclo[4.3.1]decan-2-one sulfonamides were developed to closely mimic the active conformation of FK506, a natural ligand for FKBPs. frontiersin.org Computational modeling can be used to compare the conformational preferences of designed ligands with the bioactive conformation of known binders.

Furthermore, computational approaches are employed to understand and predict the impact of various substituents on the bicyclic core. The introduction of different chemical moieties can influence factors such as:

Binding Affinity: By forming additional interactions with the protein or by displacing unfavorable water molecules.

Selectivity: By exploiting differences in the binding sites of different protein isoforms.

Physicochemical Properties: Such as solubility and metabolic stability.

For example, the ketone group at the 4-position of the this compound core introduces polarity, which can be a key factor in its interactions. vulcanchem.com The development of a library of over 1000 FKBP-focused ligands, including those with the [4.3.1]-bicyclic sulfonamide scaffold, has led to the identification of potent inhibitors of Legionella pneumophila Mip protein (LpMip). researchgate.net This highlights the successful application of library-based screening, often guided by computational predictions, in identifying promising lead compounds.

The following table lists some of the derivatives of the core compound that have been synthesized and studied, showcasing the chemical space that has been explored around this scaffold.

Table 2: Investigated Derivatives of this compound

Compound Name CAS Number Molecular Formula
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one 1465-09-4 C9H16N2O
10-Isopropyl-3,10-diazabicyclo[4.3.1]decan-4-one 1209114-17-9 C11H20N2O
10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one 897396-21-3 Not specified in snippet
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one Not specified in snippet Not specified in snippet

Data sourced from various chemical suppliers and research articles.

Computational methods will continue to be a cornerstone in the exploration of the chemical space around the this compound scaffold, facilitating the design of novel ligands with tailored biological activities.

Role As a Molecular Scaffold in Ligand Design and Mechanistic Studies of Biomolecular Interactions

Utilization of 3,10-Diazabicyclo[4.3.1]decan-4-one in Scaffold-Based Drug Discovery Research

The this compound framework serves as a privileged motif in the design of ligands for FK506-binding proteins (FKBPs). nih.gov This bicyclic system helps to fix the conformation of the ligand, which can lead to improved affinity for the target protein. google.com In the quest for potent ligands for FKBP51, a protein implicated in stress-related disorders, researchers designed bicyclic sulfonamides based on this scaffold. pdbj.orgrcsb.org The rigid [4.3.1] scaffold demonstrated consistently higher affinity compared to more flexible monocyclic or smaller bicyclic [3.3.1] scaffolds, a phenomenon attributed to the better preorganization of key recognition motifs. pdbj.orgrcsb.org This approach highlights the utility of the this compound core in scaffold-based drug discovery, where a central molecular structure is systematically modified to optimize binding to a specific biological target.

Design and Synthesis of Ligands for Specific Protein Targets

The versatility of the this compound scaffold allows for the design and synthesis of a diverse range of ligands targeting specific proteins. A notable example is the development of inhibitors for FKBPs. google.com Researchers have synthesized various derivatives by modifying substituents on the bicyclic core. For instance, the synthesis of (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-3-[2-(3,4-dimethoxyphenoxy)ethyl]-5-ethyl-3,10-diazabicyclo[4.3.1]decan-2-one was achieved through an asymmetric synthesis featuring an HF-driven N-acyliminium cyclization as a key step. rcsb.org This particular modification at the C5 position led to new interactions with FKBP51 and a significant enhancement in binding affinity. rcsb.org

Furthermore, the synthesis of analogues with different sulfonamide groups, such as (1S,6R)-10-(1,3-benzothiazol-6-ylsulfonyl)-3-[2-(3,4-dimethoxyphenoxy)ethyl]-3,10-diazabicyclo[4.3.1]decan-2-one and its 2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl counterpart, has been explored to probe the binding pocket of FKBP51. rcsb.orgrcsb.org These synthetic efforts demonstrate the adaptability of the scaffold for creating a library of compounds with varied functionalities to target specific protein-ligand interactions.

Mechanistic Investigations of Protein-Ligand Interactions

The this compound scaffold has been instrumental in detailed mechanistic studies of how ligands interact with their protein targets.

FKBPs are a family of proteins with diverse cellular functions, and they are important targets for immunosuppressive drugs and for the treatment of various diseases. nih.gov The this compound core has been a key tool in developing ligands that can differentiate between various FKBP isoforms.

Bicyclic aza-amides based on the this compound scaffold have shown high affinity for FKBPs. nih.gov For example, a class of 3,10-diazabicyclo[4.3.1]-decan-2-one sulfonamides was developed that closely mimics the active conformation of the natural product FK506 when bound to FKBPs. nih.gov The rigidity of this scaffold is a key factor in its high binding affinity. nih.gov

Modifications to the scaffold have been shown to modulate both affinity and selectivity. For instance, the introduction of an alpha-methyl group to the diazabicyclo[4.3.1]decane backbone has been reported to increase affinity for FKBP12, FKBP12.6, FKBP51, and FKBP52 by fixing the conformation of the hydrogen bond acceptor at the 3-position. google.com Functionalization at the C5 position of the bicyclic system has also been shown to dramatically enhance affinity for FKBP51, with some ligands achieving low nanomolar potency. rcsb.org

Table 1: Binding Affinities of Selected this compound Derivatives for FKBPs

Compound Target FKBP Binding Affinity (KD or Ki) Reference
Sulfonamide 1 FKBP12 2.6 nM (KD) nih.gov
Sulfinamide 4a FKBP12 Not specified nih.govacs.org
Sulfinamide 4b FKBP12 Not specified nih.govacs.org
(1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-3-[2-(3,4-dimethoxyphenoxy)ethyl]-5-ethyl-3,10-diazabicyclo[4.3.1]decan-2-one FKBP51 >280-fold enhancement rcsb.org
Ligand 2 (C10 substituted) FKBP51 700 nM (Ki) nih.gov

Co-crystal structures of ligands containing the this compound scaffold in complex with FKBPs have provided invaluable insights into the molecular basis of their interaction. nih.govresearchgate.net These structures reveal the precise orientation of the ligand within the binding pocket and the key interactions that contribute to its affinity and selectivity.

For example, the co-crystal structure of a diazobicyclo[4.3.1]decan-2-one derivative with the FK1 domain of FKBP51 shows a hydrogen bond between the C1-O1 of the ligand and the nitrogen atom of Ile87 in the protein. nih.gov It also reveals a bifurcated hydrogen bond from Tyr113 to one of the sulfonyl oxygens and the N10 of the scaffold, as well as van der Waals interactions between the linker and Phe77. nih.gov

High-resolution co-crystal structures of various sulfonamide analogues based on this scaffold with FKBP12 have also been determined. nih.govacs.org These studies have allowed for a detailed deconstruction of the binding contributions of different parts of the ligand, such as the individual oxygen atoms of the sulfonamide group. nih.govacs.org

Table 2: Key Interactions Observed in Co-crystal Structures of this compound Ligands with FKBPs

Ligand Component Interacting Residue in FKBP Type of Interaction Reference
C1=O1 Ile87 (FKBP51) Hydrogen Bond nih.gov
Sulfonyl Oxygen Tyr113 (FKBP51) Hydrogen Bond nih.gov
N10 Tyr113 (FKBP51) Hydrogen Bond nih.gov
Linker Phe77 (FKBP51) van der Waals nih.gov
Sulfonamide Oxygens Tyr26, Phe36, Tyr82, Phe99 (FKBP12) CH···O=S interactions acs.org

A key advantage of the this compound scaffold is the conformational control it imparts on the ligand. pdbj.orgrcsb.org This rigid framework preorganizes the key binding motifs into a conformation that is favorable for binding to the target protein, thus reducing the entropic penalty upon binding. pdbj.orgrcsb.org The dihedral angle O=C2-C1-N3 in the 3,10-diazabicyclo[4.3.1]-decan-2-one sulfonamides closely mimics the bound conformation of more flexible FKBP ligands. nih.gov

Surprisingly, the binding of the rigid [4.3.1] scaffold to FKBP51 was found to be enthalpy-driven and entropically disfavored when compared to more flexible analogues. pdbj.orgrcsb.org This suggests that while preorganization is beneficial, other factors also play a significant role in the thermodynamics of binding. Atomic resolution co-crystal structures have revealed that the sulfonamide nitrogen in these bicyclic scaffolds can accept an unusual hydrogen bond from Tyr113, mimicking a putative transition state of the FKBP enzyme. pdbj.orgrcsb.org This interaction, facilitated by the rigid scaffold, contributes to the high efficiency of these ligands. pdbj.orgrcsb.org

Engagement with FK506-Binding Proteins (FKBPs)

Structural Basis of FKBP Binding: Insights from Co-crystal Structures
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The this compound scaffold, particularly when incorporated into sulfonamide-based ligands, establishes a network of crucial intermolecular interactions within the binding pockets of FK506-Binding Proteins (FKBPs). dntb.gov.ua Co-crystal structures of these ligands with FKBPs, such as FKBP12 and FKBP51, have elucidated the precise nature of these contacts. dntb.gov.uaCurrent time information in Bangalore, IN. The pipecolate core of the ligand typically settles into a hydrophobic pocket, mirroring the interaction of the natural ligand FK506. chemrxiv.org

Impact of Substituent Effects on Binding Mode and Affinity (e.g., Alpha-Methyl Substitution)

Substituents on the this compound scaffold play a critical role in modulating binding affinity and selectivity for different FKBP isoforms. The strategic addition or removal of chemical groups can significantly alter the ligand's potency and conformational preference. Current time information in Bangalore, IN.ktu.edu

For example, the removal of methoxy (B1213986) substituents from the phenyl ring of certain bicyclic ligands resulted in a 30- to 100-fold decrease in binding affinity for FKBP51. Current time information in Bangalore, IN. This highlights the importance of specific substituents for optimal interaction. Furthermore, studies have shown that for some derivatives, an additional methyl group in the alpha-position to the amide is necessary to maintain selectivity for FKBP51 over the closely related FKBP52. Current time information in Bangalore, IN.

A particularly noteworthy substituent effect is alpha-methyl substitution on the core backbone. The introduction of an (S)-alpha-methyl group to the 3,10-diazabicyclo-[4.3.1]-decan-2-one structure has been shown to increase binding affinity for FKBPs like FKBP12, FKBP51, and FKBP52 compared to the non-methylated analogue. ktu.edu This alpha-methyl group helps to fix the conformation of the ligand, specifically improving the positioning and orientation of the hydrogen bond acceptor at the 3-position, leading to enhanced affinity. ktu.edu A hydrogen bond acceptor at this position is considered essential for the increase in affinity. ktu.edu

Thermodynamic Characterization of Binding Events (e.g., Enthalpy and Entropy Contributions)

The binding of ligands containing the this compound scaffold to FKBPs can be characterized by their thermodynamic signatures, which reveal the enthalpic and entropic driving forces of the interaction. sigmaaldrich.combldpharm.com Analyzing these parameters provides deeper insight into the nature of the binding event. bldpharm.com

Below is a table summarizing the energetic contributions of the sulfonamide oxygens to binding affinity with FKBP12.

Compound Comparison Change in Gibbs Free Energy (ΔΔG) Reference
Removal of first oxygen8.05 - 9.67 kJ/mol chemrxiv.orgsigmaaldrich.com
Removal of second oxygen3.40 - 5.02 kJ/mol chemrxiv.org
Modulation of FKBP Peptidyl-Prolyl Isomerase (PPIase) Activity

FK506-Binding Proteins are a class of immunophilins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is the ability to catalyze the slow rotation of the peptide bond preceding a proline residue. Current time information in Bangalore, IN.danpet.eu Ligands that bind to the active site of FKBPs, such as those containing the this compound scaffold, can modulate this enzymatic function. Current time information in Bangalore, IN.

The natural product FK506, from which many synthetic ligands are inspired, binds to the PPIase domain of FKBP51 and FKBP52 and effectively inhibits their isomerase activity. arkat-usa.org The rigid this compound scaffold is designed to mimic the bound conformation of natural ligands like FK506. Current time information in Bangalore, IN. By occupying the same binding site, these synthetic ligands act as competitive inhibitors of the PPIase function. Potent inhibitors of FKBPs, including derivatives of the diazabicyclodecanone scaffold, have been identified. ktu.edu The development of these inhibitors is a key strategy for creating pharmacological tools to study the physiological and pathological roles of FKBPs. Current time information in Bangalore, IN.

Other Targeted Receptor or Enzyme Interactions

While extensively studied for its interaction with FKBPs, the versatile this compound scaffold and its derivatives have also been explored as ligands for other important biological targets.

Serotonin (B10506) Transporter Ligands

Derivatives of the 3,10-diazabicyclo[4.3.1]decane scaffold have been synthesized and identified as ligands for the serotonin transporter (SERT). arkat-usa.org Specifically, (±)-10-methyl-3-[6-nitro-(2-quinolinyl)]-3,10-diazabicyclo-[4.3.1]-decane was developed as a SERT ligand. arkat-usa.org This demonstrates that the scaffold can be adapted to target neurotransmitter transporters, which are crucial for regulating serotonergic signaling in the central nervous system. nih.gov In a related study, the similar compound 9-methyl-3,9-diazabicyclo[4.2.1]nonane, a reduction product of the corresponding lactam, was reported to possess specific anti-serotonin activity. researchgate.net

Nicotinic Modulators

The diazabicycloalkane framework is a recognized scaffold for interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs). The closely related 10-methyl-8,10-diazabicyclo[4.3.1]decane has been synthesized specifically as a novel building block for the development of nicotinic modulators. ktu.eduarkat-usa.org This highlights the potential of the bicyclo[4.3.1]decane ring system in designing ligands that can modulate the activity of this family of ligand-gated ion channels. Further research into related structures, such as the 3,7-diazabicyclo[3.3.1]nonane scaffold, has shown that implementing a carboxamide motif can lead to compounds with high affinity and subtype selectivity for α4β2 nAChRs. These findings underscore the utility of diazabicyclic scaffolds in the design of novel nAChR ligands.

Orexin (B13118510) Receptor Antagonism

A review of scientific literature did not yield specific research findings on the application of the this compound scaffold as an orexin receptor antagonist. While related bicyclic structures and diazepane derivatives have been explored for this purpose, direct studies involving the this compound core in the context of orexin receptor antagonism are not prominently documented in the reviewed sources.

Inhibition of Bacterial Immunophilins (e.g., LpMip)

The 3,10-diazabicyclo[4.3.1]decane framework has emerged as a highly promising scaffold for the development of potent inhibitors against bacterial immunophilins, particularly the Macrophage Infectivity Potentiator (Mip) protein from Legionella pneumophila (LpMip). This bacterium is the causative agent of the severe pneumonia known as Legionnaires' disease, and its Mip protein is a key virulence factor, making it an attractive target for anti-infective agents.

Derivatives of this scaffold, especially [4.3.1]-bicyclic sulfonamides, have been identified as the most potent inhibitors of LpMip discovered to date. These compounds often feature a rigid structure that mimics the bound conformation of natural ligands like FK506. The development of these inhibitors has been guided by a structure-based design approach, leading to significant improvements in binding affinity and selectivity.

Detailed Research Findings

Researchers have systematically explored the structure-activity relationships (SAR) of this scaffold to optimize its inhibitory potential. A significant breakthrough was the development of a library of over 1000 FKBP-focused ligands, from which the [4.3.1]-bicyclic sulfonamide was identified as a superior scaffold for LpMip inhibition.

Key structural features of these inhibitors include:

The Bicyclic Core: The rigid 3,10-diazabicyclo[4.3.1]decan-2-one core serves as a conformationally constrained pipecolate mimic. This rigidity is crucial for high-affinity binding.

Sulfonamide Group: The sulfonamide moiety is a critical component for interaction within the binding site of the immunophilin.

Substitutions: Modifications at various positions on the bicyclic scaffold have been shown to modulate binding affinity and selectivity. For instance, alpha-methyl substitution on the core scaffold has been found to increase binding affinity for FKBPs, including bacterial Mip proteins, by fixing the conformation of the ligand.

Co-crystal structures of these bicyclic ligands with immunophilins have provided detailed insights into their binding mode. For example, a co-crystal structure of a 3,10-diazabicyclo[4.3.1]decan-2-one derivative with the FK1 domain of human FKBP51 revealed key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to its high affinity. The binding mode of a [4.3.1]-aza-bicyclic sulfonamide inhibitor with LpMip has also been characterized, providing a basis for designing pathogen-selective inhibitors.

Some of the developed compounds have shown promising activity in cellular models, effectively blocking bacterial proliferation in infection assays and demonstrating anti-legionellal properties in human lung tissue explants. Interestingly, while these compounds are potent inhibitors of LpMip, their anti-infective properties may not be solely attributable to LpMip inhibition, suggesting the involvement of other mechanisms.

Interactive Data Table: Binding Affinities of [4.3.1]-Bicyclic Sulfonamides

The following table summarizes the binding affinities of selected [4.3.1]-bicyclic sulfonamide derivatives against various FK506-Binding Proteins, including the bacterial immunophilin LpMip.

CompoundCore StructureTarget ProteinBinding Affinity (K_D or IC_50)Reference
Exemplary Ligand 16bC5-substituted-[4.3.1]-aza-bicyclic sulfonamidePfFKBP35IC50 = 2.3 µM
Exemplary Ligand 17bC5-substituted-[4.3.1]-aza-bicyclic sulfonamidePfFKBP35IC50 = 8.3 µM
JK095[4.3.1]-aza-bicyclic sulfonamideLpMIPData for interaction confirmed by ITC
Alpha-methyl substituted derivatives(S)-alpha-methyl-substituted 3,10-diazabicyclo-[4.3.1]-decan-2-oneFKBPs (including LpMIP)Up to 20-fold increase in affinity compared to non-methylated analog

Advanced Chemical Reactivity and Functionalization of the Bicyclic System

Novel Reactions of the Lactam Moiety

The lactam group within the 3,10-diazabicyclo[4.3.1]decan-4-one skeleton is a key site for chemical modification. While typical lactam chemistry, such as hydrolysis and reduction, is applicable, the bicyclic structure can influence the outcomes of these reactions and enable novel transformations.

One area of interest is the selective activation of the carbonyl group. The use of modern reagents can facilitate reactions that are otherwise challenging with simple lactams. For instance, treatment with powerful electrophiles can lead to the formation of reactive O-alkyllactim ethers or lactim thioethers, which are versatile intermediates for further functionalization.

Another avenue of exploration involves reactions at the α-carbon to the carbonyl group. The generation of a lactam enolate, followed by trapping with various electrophiles, allows for the introduction of a wide range of substituents. The stereochemical outcome of these reactions is often dictated by the rigid conformation of the bicyclic system, providing a degree of diastereocontrol.

Reaction Type Reagents Product Type Significance
O-AlkylationMeerwein's salt (e.g., Et3OBF4)O-Alkyllactim etherIntermediate for N-acylation, cycloadditions
ThionationLawesson's reagentThiolactamPrecursor for desulfurization and C-C coupling
α-FunctionalizationLDA, then R-Xα-Substituted lactamIntroduction of alkyl, acyl, or silyl (B83357) groups
ReductionLiAlH4, NaBH4Bicyclic diamineAccess to novel diamine scaffolds

Regioselective and Stereoselective Functionalization of the Bicyclic Skeleton

A significant challenge and opportunity in the chemistry of this compound lies in the ability to selectively functionalize the carbon skeleton. The presence of multiple C-H bonds with varying degrees of steric accessibility and electronic activation requires carefully chosen reagents and reaction conditions to achieve high regioselectivity.

Bridgehead functionalization, while generally difficult, can be attempted through radical-based methodologies or by employing advanced C-H activation catalysts. The nitrogen atoms within the scaffold can also direct functionalization to adjacent positions through chelation-assisted C-H activation.

Stereoselectivity is another critical aspect, particularly when introducing new chiral centers. The inherent chirality of the bicyclic framework can be exploited to influence the stereochemical course of reactions. For example, hydrogenation of a double bond introduced into the skeleton is likely to proceed from the less hindered face of the molecule, leading to a single diastereomer.

Position Reaction Type Example Reagents/Catalysts Controlling Factors
C-5/C-9C-H ActivationPd(OAc)2, Ru(II) complexesDirecting group ability of the lactam or other substituents
C-2/C-8Allylic OxidationSeO2, PCCPresence of an adjacent double bond
Bridgehead (C-1/C-6)Radical HalogenationNBS, AIBNRadical stability and steric accessibility

Ring-Opening and Ring-Expansion Reactions

The strained nature of the this compound system makes it a candidate for ring-opening and ring-expansion reactions, providing access to novel monocyclic and larger bicyclic scaffolds.

Lactam hydrolysis or reduction followed by cleavage of one of the C-N bonds can lead to functionalized piperidine (B6355638) or azepane derivatives. These reactions can be triggered under acidic, basic, or reductive conditions. For instance, reductive cleavage using strong reducing agents can open the ring system to yield amino alcohols or diamines with defined stereochemistry.

Ring-expansion reactions, while less common, could be envisioned through rearrangements such as the Beckmann or Schmidt rearrangements if a suitable precursor, like a ketone adjacent to the nitrogen bridgehead, were synthesized. Such transformations would lead to larger, more flexible bicyclic systems with interesting conformational properties.

Development of New Synthetic Methodologies Enabled by the Bicyclic Structure

The rigid, well-defined three-dimensional structure of this compound and its derivatives makes them valuable scaffolds for the development of new synthetic methods. They can serve as chiral ligands for asymmetric catalysis, where the stereochemical environment created by the bicyclic framework can induce high levels of enantioselectivity in a variety of transformations.

Furthermore, the predictable conformation of this bicyclic system can be utilized to study reaction mechanisms and to control the stereochemical outcome of intramolecular reactions, such as cyclizations and rearrangements. The fixed spatial relationship between different parts of the molecule can be a powerful tool for designing complex, multi-step synthetic sequences.

The development of synthetic routes to enantiomerically pure this compound is a key step in unlocking its full potential as a chiral auxiliary or building block in asymmetric synthesis.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Strategies for Enhanced Efficiency and Diversity

The advancement of research on 3,10-diazabicyclo[4.3.1]decan-4-one and its analogs is intrinsically linked to the development of efficient and versatile synthetic routes. While methods for synthesizing specific derivatives exist, future efforts will likely focus on strategies that allow for greater structural variety and improved production efficiency. semanticscholar.orgresearchgate.net

A primary avenue of exploration is Diversity-Oriented Synthesis (DOS) . DOS is a strategy that aims to efficiently generate libraries of structurally diverse small molecules that can cover large areas of chemical space. cam.ac.ukrsc.orgpnas.org This approach contrasts with traditional target-oriented synthesis by using forward synthetic analysis to create a wide range of molecular architectures from a common starting point. cam.ac.uk Applying DOS principles to the this compound core could rapidly generate extensive libraries of novel compounds, which is crucial for screening and identifying molecules with new biological activities. cam.ac.ukfrontiersin.org

Furthermore, the application of modern catalytic methods represents a promising direction. For instance, palladium-catalyzed ring-opening reactions of related diazabicyclic olefins have been shown to produce highly functionalized cyclopentenes, demonstrating how clever ring-opening strategies can yield novel scaffolds. semanticscholar.org Similarly, organocatalyzed multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, could be adapted to create derivatives with high efficiency and atom economy. acs.org

Table 1: Emerging Synthetic Strategies for Diazabicyclic Scaffolds

Strategy Description Potential Advantage for this compound
Diversity-Oriented Synthesis (DOS) Efficiently generates large collections of structurally diverse compounds from a common intermediate. cam.ac.ukrsc.org Rapidly creates extensive libraries for high-throughput screening, increasing the odds of discovering novel biological functions. cam.ac.uk
Palladium-Catalyzed Reactions Utilizes palladium catalysts for transformations like ring-opening of strained bicyclic systems. semanticscholar.org Enables the creation of unique, highly functionalized derivatives that are not accessible through traditional methods. semanticscholar.org
Organocatalyzed Multicomponent Reactions Employs small organic molecules to catalyze the one-pot synthesis of complex products from three or more starting materials. acs.org Offers a sustainable and efficient route to complex analogs with high atom economy and potentially high stereoselectivity. benthamdirect.comeurekaselect.com
Molecular Simplification Strategically deconstructs a complex lead compound to identify the core pharmacophore and create simpler, more synthetically accessible analogs. scispace.com Can lead to derivatives with more straightforward structure-activity relationships and improved physicochemical properties. scispace.com

Advanced Structural Biology Studies of Protein-Ligand Complexes

A deep understanding of how this compound derivatives interact with their biological targets at an atomic level is crucial for rational drug design. While several crystal structures of closely related analogs complexed with various FKBPs already exist, future research will focus on obtaining higher resolution structures and studying a wider range of protein-ligand complexes. nih.govacs.orgresearchgate.net

X-ray crystallography will continue to be a primary tool, providing detailed snapshots of the binding interactions. nih.gov These studies have already confirmed the binding mode for several sulfonamide derivatives of the diazabicyclic core with FKBP12 and FKBP51, revealing key hydrogen bonds and van der Waals interactions. nih.govacs.orgresearchgate.net Future crystallographic studies could explore how subtle modifications to the ligand scaffold affect binding affinity and selectivity across the entire FKBP family, including microbial homologs like Legionella pneumophila MIP. pdbj.orgrcsb.org

In addition to crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for studying protein-ligand interactions in solution. nih.gov NMR can provide insights into the dynamic nature of the complex and confirm that the interactions observed in a static crystal structure are maintained in a more physiologically relevant environment. researchgate.net These advanced structural studies will be essential for designing next-generation inhibitors with enhanced potency and selectivity. google.com

Table 2: Representative PDB Structures of 3,10-Diazabicyclo[4.3.1]decan-2-one Analogs with Target Proteins

PDB ID Ligand Scaffold Target Protein Resolution (Å) Key Findings
4W9O (1S,5S,6R)-10-[(3,5-dichlorophenyl)sulfonyl]-3,10-diazabicyclo[4.3.1]decan-2-one FKBP51 (FK1 domain) 1.27 Provides a high-resolution view of the ligand binding in the FKBP51 active site. proteopedia.org
5OBK (1S,5S,6R)-10-((3,5-dichlorophenyl)sulfonyl)-5-(hydroxymethyl)-3-(pyridin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-2-one FKBP51 (FK1 domain) 1.00 Details the interaction network, confirming the binding mode and guiding further ligand optimization. ebi.ac.uk
8BAJ (1S,5S,6R)-10-((3,5-dichlorophenyl)sulfonyl)-5-(hydroxymethyl)-3-(pyridin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-2-one FKBP51 (G64S variant) 1.55 Shows binding to an engineered protein variant, offering insights into protein flexibility and ligand adaptation. rcsb.org
8BK5 (1S,5S,6R)-10-[3,5-bis(chloranyl)phenyl]sulfonyl-5-(hydroxymethyl)-3-(pyridin-2-ylmethyl)-3,10-diazabicyclo[4.3.1]decan-2-one Legionella pneumophila MIP (truncated) 1.15 Elucidates binding to a microbial FKBP homolog, highlighting potential for developing anti-infective agents. pdbj.orgrcsb.org

Integration of Computational Design with High-Throughput Synthesis and Screening

The synergy between computational chemistry, automated synthesis, and high-throughput screening (HTS) is set to accelerate the discovery of new applications for the this compound scaffold. This integrated approach allows for a more strategic and efficient exploration of chemical space.

Once prioritized, these compounds can be synthesized, often using the diversity-oriented or combinatorial approaches mentioned previously, to generate physical libraries. nih.gov These libraries are then subjected to HTS, where thousands of compounds can be rapidly tested for activity against a panel of biological targets. rcsb.org This combination of in silico design and in vitro screening creates a powerful discovery engine, enabling researchers to quickly identify promising "hit" compounds that can then be further optimized through a traditional medicinal chemistry campaign. cam.ac.uk

Development of New Chemical Probes for Unexplored Biological Pathways

Beyond their direct therapeutic potential, derivatives of this compound can be developed into chemical probes—small molecules designed to study and manipulate biological systems. mskcc.orgrjeid.com These tools are invaluable for target validation and for exploring biological pathways that are not yet fully understood. nih.govmskcc.org

Creating a chemical probe from a parent molecule typically involves incorporating a reporter tag or a reactive group. For instance, an alkyne or azide (B81097) group can be appended to the diazabicyclic scaffold, allowing it to be linked to fluorescent dyes or biotin (B1667282) tags via "click chemistry". ljmu.ac.uk Such probes can be used to visualize the subcellular localization of their target protein or to isolate and identify binding partners from complex cell lysates. beilstein-journals.org

Another strategy is the incorporation of radioisotopes. Notably, related 3,10-diazabicyclo[4.3.1]decane derivatives have already been used to create ¹¹C-labeled ligands for use as positron emission tomography (PET) tracers to image the serotonin (B10506) transporter in the brain. semanticscholar.org This demonstrates the utility of this scaffold in creating sophisticated tools for in vivo imaging and pathway elucidation.

Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Catalysis)

The unique, rigid, and chiral three-dimensional structure of the this compound core suggests potential applications outside of medicine. While this specific scaffold has not been extensively studied in these areas, related diazabicyclic compounds have shown significant promise.

In the field of catalysis , the compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-known and widely used organocatalyst. benthamdirect.comeurekaselect.com It is valued for being efficient, non-toxic, and environmentally friendly in promoting a variety of chemical reactions. researchgate.net The nitrogen atoms in the this compound scaffold could similarly be leveraged for catalytic activity, potentially in asymmetric catalysis where the inherent chirality of the molecule could be used to control the stereochemical outcome of a reaction.

In materials science , bicyclic diamines are being explored as building blocks for new materials. researchgate.net Their conformational rigidity can impart desirable structural and electronic properties. The chirality and defined geometry of the this compound scaffold could be exploited in the design of novel polymers, metal-organic frameworks (MOFs), or chiral stationary phases for chromatography. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3,10-diazabicyclo[4.3.1]decan-4-one derivatives?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from dicarboxylic acids (e.g., suberic acid) or meso-dibrominated precursors. For example:

Hell-Volhard bromination of suberic acid yields racemic/meso-2,7-dibromosuberic acid mixtures, which are esterified to dimethyl 2,7-dibromooctanedioate .

Cyclization with amines (e.g., benzylamine) forms bicyclic intermediates, followed by LiAlH4 reduction or hydrogenolysis to remove protecting groups .

Beckmann rearrangement of oxime derivatives is another route for diazabicycles with smaller ring systems (e.g., 1,4-diazabicyclo[3.2.2]nonane) .

  • Key Challenges : Diastereomeric mixtures during bromination require chromatographic resolution .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : Distinct signals for bicyclic carbons (e.g., 55.4 ppm for C-1/C-6, 49.6 ppm for C-7/C-9 in 10-methyl derivatives) confirm ring geometry .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weights (e.g., C14H20N2O·2HCl derivatives) .
  • X-ray Crystallography : Used sparingly due to hygroscopicity but critical for resolving conformational ambiguities .

Q. What starting materials are optimal for scalable synthesis?

  • Methodological Answer :

  • Suberic acid (octanedioic acid) is a preferred precursor for larger bicyclic systems (e.g., 8,10-diazabicyclo[4.3.1]decane) due to its commercial availability and compatibility with bromination .
  • Adipic acid derivatives are used for smaller analogs (e.g., 3,8-diazabicyclo[3.2.1]octane) .

Advanced Research Questions

Q. How does the bicyclic framework influence the compound’s pKa and conformational behavior?

  • Methodological Answer :

  • pKa Studies : Potentiometric titration in water-methyl cellosolve (20:80 v/v) reveals monocation stability. For example, 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one (pKmcs = 7.45) exhibits higher basicity due to nitrogen lone-pair orientation .
  • Conformational Analysis :
CompoundpKa (N1)pKa (N2)
Pseudopelletierine (1)8.23.4
10-Methyl derivative (2)7.84.1
Ethano-bridged analog (4)7.64.3
(Data from )

Q. What computational approaches are suitable for studying this compound in drug design?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for nicotinic acetylcholine receptors (nAChRs) .
  • ADME Prediction : Apply SwissADME to assess Lipinski’s rule compliance (e.g., logP <5, MW <500 Da) .
  • Common Pitfalls : Missing ionization energy data (e.g., 7.0–7.45 eV for diazabicycloalkanes) can skew docking results; validate with experimental gas-phase data .

Q. How can researchers resolve contradictions in synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Diastereomer Resolution : Use chiral HPLC or recrystallization to separate rac/meso mixtures from Hell-Volhard reactions .
  • Moisture Sensitivity : Hygroscopic products (e.g., 10-methyl-8,10-diazabicyclo[4.3.1]decane) require anhydrous handling and CO2-free storage to prevent degradation .
  • Data Validation : Cross-reference NMR shifts with calculated DFT values (e.g., B3LYP/6-31G*) to confirm assignments .

Q. What strategies optimize substituent effects for biological activity?

  • Methodological Answer :

  • Benzyl Substituents : Introduce via alkylation (e.g., 8-benzyl derivatives) to enhance lipophilicity and enzyme inhibition (e.g., antimicrobial assays) .
  • Oxa-Bridge Modifications : Replace nitrogen with oxygen (e.g., 8-oxa analogs) to study electronic effects on receptor binding .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents and measure IC50 values against target proteins (e.g., nAChRs) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic protocols?

  • Methodological Answer :

  • Reagent Purity : Trace moisture in LiAlH4 can reduce yields; distill reagents before use .
  • Reaction Conditions : Adjust reaction times (e.g., Beckmann rearrangement requires 12–24 hrs at 80°C vs. 6 hrs for smaller rings) .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., mesylated hydroxypyrrolidines) and optimize stepwise protocols .

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